molecular formula C23H20ClFN2O3S B2892738 1-(2-chloro-6-fluorobenzyl)-3-(4-ethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 689752-73-6

1-(2-chloro-6-fluorobenzyl)-3-(4-ethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2892738
CAS No.: 689752-73-6
M. Wt: 458.93
InChI Key: JXUTVNCVUMSPSB-UHFFFAOYSA-N
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Description

1-(2-chloro-6-fluorobenzyl)-3-(4-ethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H20ClFN2O3S and its molecular weight is 458.93. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Herbicidal Activities

The compound is related to a family of thienopyrimidine derivatives, some of which have been synthesized and evaluated for their herbicidal activities. For instance, the synthesis of 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione compounds, which share a structural similarity, has shown promising herbicidal activities against certain plant species like Brassica napus, indicating potential agricultural applications of such chemicals (Yang Huazheng, 2013).

Antibacterial Properties

Substituted thieno[2,3-d]pyrimidines have been synthesized and evaluated for their antibacterial properties, suggesting that variations of the compound could possess useful antibacterial activities. The synthesis involves initial preparation of ethyl 2-aminothiophene-3carboxylate, followed by several steps leading to the formation of 3-(3-chloro-4-fluorophenyl) thieno[2, 3-d]pyrimidine-2, 4(1H, 3H)-dione derivatives. These compounds were found to exhibit antibacterial properties, hinting at the potential medical applications of thienopyrimidine derivatives (R. More et al., 2013).

Microbicidal Activity against HIV

Novel analogues of MKC442, which include fluoro analogues of thienopyrimidines, have been synthesized and demonstrated potent and selective activity against various strains of HIV-1, including drug-resistant mutants. This indicates the potential use of such compounds in the development of new treatments for HIV/AIDS. The synthesis involved the reaction of 6-[(3,5-dimethylphenyl)fluoromethyl]-5-ethyluracil with ethoxymethyl chloride and formaldehyde acetals, among other steps, leading to compounds with significant microbicidal activity (Yasser M Loksha et al., 2014).

Urease Inhibition

Pyrido[1,2-a]pyrimidine-2,4(3H)-diones and their derivatives have been synthesized and evaluated for their urease inhibition activity. This enzyme is linked to various diseases, including urinary tract infections and the formation of kidney stones. The synthesized compounds exhibited varying degrees of urease inhibition, suggesting potential applications in the treatment or prevention of conditions associated with excessive urease activity (A. Rauf et al., 2010).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-chloro-6-fluorobenzaldehyde with 4-ethoxybenzaldehyde to form the corresponding benzylidene derivative. The benzylidene derivative is then reacted with 5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione in the presence of a base to form the final product.", "Starting Materials": [ "2-chloro-6-fluorobenzaldehyde", "4-ethoxybenzaldehyde", "5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione", "Base (e.g. NaOH, KOH)" ], "Reaction": [ "Step 1: Condensation of 2-chloro-6-fluorobenzaldehyde and 4-ethoxybenzaldehyde in the presence of a base to form the corresponding benzylidene derivative.", "Step 2: Reaction of the benzylidene derivative with 5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione in the presence of a base to form the final product.", "Step 3: Purification of the final product by recrystallization or column chromatography." ] }

CAS No.

689752-73-6

Molecular Formula

C23H20ClFN2O3S

Molecular Weight

458.93

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-3-(4-ethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C23H20ClFN2O3S/c1-4-30-16-10-8-15(9-11-16)27-21(28)20-13(2)14(3)31-22(20)26(23(27)29)12-17-18(24)6-5-7-19(17)25/h5-11H,4,12H2,1-3H3

InChI Key

JXUTVNCVUMSPSB-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(N(C2=O)CC4=C(C=CC=C4Cl)F)SC(=C3C)C

solubility

not available

Origin of Product

United States

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